4-amino-1-cyclopropylpiperidine-3-carbonitrile
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Overview
Description
4-amino-1-cyclopropylpiperidine-3-carbonitrile is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry. This compound features a cyclopropyl group attached to the piperidine ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-cyclopropylpiperidine-3-carbonitrile typically involves the following steps:
Carbonitrile Formation: The nitrile group can be introduced through reactions with cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts such as p-toluenesulfonic acid to enhance reaction rates.
Solvents: Use of solvents like ethanol to facilitate the reactions.
Temperature Control: Maintaining specific temperatures to optimize reaction conditions and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-cyclopropylpiperidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-amino-1-cyclopropylpiperidine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-amino-1-cyclopropylpiperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-amino-1-cyclopropylpiperidine-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
4-amino-1-cyclopropylpiperidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-amino-1-cyclopropylpiperidine-3-methanol: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
4-amino-1-cyclopropylpiperidine-3-carbonitrile is unique due to the presence of the nitrile group, which can influence its chemical reactivity and biological properties. The cyclopropyl group also adds to its uniqueness by affecting its steric and electronic characteristics.
Properties
IUPAC Name |
4-amino-1-cyclopropylpiperidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-5-7-6-12(8-1-2-8)4-3-9(7)11/h7-9H,1-4,6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUMIAOKBSOCJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C(C2)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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